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Compound of Interest

Compound Name: PD 135158

Cat. No.: B1197173 Get Quote

Technical Support Center: PD 135158
Welcome to the technical support center for PD 135158, a potent and selective nonpeptide

antagonist of the cholecystokinin 2 (CCK2) receptor. This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on minimizing non-specific

binding and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)
Q1: What is PD 135158 and what is its primary target?

PD 135158 is a small molecule inhibitor that acts as a potent and selective antagonist for the

cholecystokinin 2 (CCK2) receptor, also known as the CCK-B receptor.[1] It has a significantly

lower affinity for the cholecystokinin 1 (CCK1) receptor, making it a valuable tool for studying

the specific roles of the CCK2 receptor.

Q2: What are the known binding affinities of PD 135158?

The inhibitory concentration (IC50) values for PD 135158 are approximately 2.8 nM for the

CCK2 receptor and 1232 nM for the CCK1 receptor, demonstrating its high selectivity.[2] In a

functional assay using isolated rat stomach ECL cells, an IC50 of 76 nM was reported for the

inhibition of gastrin-evoked pancreastatin secretion.[3][4]

Q3: What are the potential off-target effects of PD 135158?
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PD 135158 displays negligible affinity for a range of other receptors at concentrations up to 10

µM, including GABA-A, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-

HT3 receptors. However, it is important to note that one study has shown that PD 135158 can

act as a full agonist at the rat pancreatic CCKA (CCK1) receptor, which could be a potential

source of off-target effects in experimental systems expressing this receptor.[5]

Q4: What is the recommended solvent for dissolving PD 135158?

PD 135158 is soluble in dimethyl sulfoxide (DMSO).

Troubleshooting Guide: Minimizing Non-Specific
Binding
Non-specific binding can be a significant challenge in experiments with small molecule

inhibitors like PD 135158. The following table outlines common issues, their potential causes,

and recommended solutions.
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Problem Potential Cause Recommended Solution

High background signal in

binding assays

1. Hydrophobic interactions of

PD 135158 with assay

components (e.g., plasticware,

membranes). 2. Insufficient

blocking of non-specific sites.

3. Suboptimal buffer

composition.

1. Include a non-ionic

detergent (e.g., 0.01-0.1%

Tween-20 or Triton X-100) in

the assay buffer. 2. Increase

the concentration of the

blocking agent (e.g., Bovine

Serum Albumin - BSA) or try

alternative blocking agents

(e.g., non-fat dry milk for

western blots). 3. Optimize the

pH and ionic strength of the

buffer. Increasing the salt

concentration can reduce

electrostatic interactions.

Inconsistent results between

experiments

1. Variability in compound

preparation. 2. Cell health and

passage number variation. 3.

Inconsistent incubation times

or temperatures.

1. Prepare fresh stock

solutions of PD 135158 in

DMSO and aliquot for single

use to avoid freeze-thaw

cycles. 2. Maintain consistent

cell culture conditions,

including passage number and

confluency. 3. Ensure precise

and consistent incubation

parameters in all experiments.

Apparent low potency of PD

135158

1. Non-specific binding

reducing the effective free

concentration of the inhibitor.

2. Degradation of the

compound.

1. Use low-binding

microplates. 2. Include BSA

(0.1-1%) in the assay buffer to

act as a carrier protein and

reduce non-specific adsorption

to surfaces. 3. Store stock

solutions at -20°C or -80°C

and protect from light.

Unexpected biological effects 1. Off-target effects,

particularly potential agonism

1. Use a structurally unrelated

CCK2 receptor antagonist as a
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at the CCKA receptor.[5] 2.

Cellular toxicity at high

concentrations.

positive control. 2. Perform a

dose-response curve to

determine the optimal

concentration range and

assess for toxicity. 3. Use a

negative control compound

with a similar chemical

structure but no activity at the

target receptor.

Key Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to

determine the affinity of PD 135158 for the CCK2 receptor.

Materials:

Cell membranes prepared from a cell line overexpressing the human CCK2 receptor.

Radioligand: [125I]-labeled gastrin or a selective CCK2 receptor agonist.

PD 135158

Unlabeled selective CCK2 receptor agonist (for determining non-specific binding).

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

Scintillation fluid and counter.

Procedure:
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Assay Setup: In a 96-well plate, add binding buffer, cell membranes (20-50 µg protein per

well), and the radioligand at a concentration close to its Kd.

Competition: Add increasing concentrations of PD 135158 (e.g., from 10⁻¹¹ to 10⁻⁵ M).

Non-Specific Binding: In a separate set of wells, add the radioligand and a high

concentration of an unlabeled selective CCK2 receptor agonist (e.g., 1 µM gastrin) to

determine non-specific binding.

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Termination: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using

a cell harvester.

Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the specific binding as a function of the log concentration of PD 135158 and

determine the IC50 value using non-linear regression.
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Click to download full resolution via product page

Caption: CCK2 receptor signaling cascade initiated by ligand binding.

Experimental Workflow for Minimizing Non-Specific
Binding
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Workflow to Reduce Non-Specific Binding
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Troubleshooting Non-Specific Binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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